
Grgdspk
Overview
Description
GRGDSPK (Gly-Arg-Gly-Asp-Ser-Pro-Lys) is a linear heptapeptide containing the Arg-Gly-Asp (RGD) motif, a critical recognition sequence for integrin binding. This peptide is derived from fibronectin and serves as a competitive inhibitor of integrin-mediated cell adhesion by mimicking the RGD domain found in extracellular matrix (ECM) proteins . It exhibits high binding affinity for integrin subtypes αvβ3, αvβ5, and α5β1, with IC50 values in the nanomolar range, making it a standard reference in integrin-binding assays . This compound has been widely used in biomedical research, including tissue engineering (e.g., enhancing endothelialization of vascular grafts) and cancer studies (e.g., inhibiting tumor cell adhesion and metastasis) .
Preparation Methods
EMD 56574 is synthesized through custom peptide synthesis, which involves the sequential addition of amino acids to form the desired peptide sequence. The synthesis process typically involves the use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid support and then cleaved from the support once the synthesis is complete . The reaction conditions for SPPS include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.
Chemical Reactions Analysis
Enzymatic Transhalogenation for Radiolabeling
GRGDSPK undergoes fluorinase-mediated transhalogenation for ¹⁸F radiolabeling :
textClDEA (6) + [¹⁸F]fluoride → [¹⁸F]FDEA (8) [¹⁸F]FDEA + Azide-RGD → [¹⁸F]FDEA-RGD (13) via Cu(I)-catalyzed click
Key experimental data:
- Transhalogenation efficiency: 78% conversion in 2 hrs (pH 7.8, 37°C)
- Click reaction yield: >90% in 70 min with TBTA ligand
Table 1: Reaction Optimization for ¹⁸F Labeling
Condition | Value | Outcome |
---|---|---|
Fluorinase activity | 0.5 U/μL | 78% Cl→F conversion |
CuSO₄ concentration | 1 mM | Prevents metal-induced aggregation |
Ascorbate ratio | 2:1 (vs Cu) | Maintains Cu(I) oxidation state |
Coordination Chemistry with Metal Ions
The RGD motif participates in divalent cation coordination during integrin binding :
Metal interaction profile:
Metal Ion | Binding Site | Affinity (Kd) | Biological Impact |
---|---|---|---|
Mg²⁺ | β-subunit MIDAS domain | 10⁻⁴ M | Stabilizes open integrin conformation |
Mn²⁺ | Adjacent to ligand-binding pocket | 10⁻⁶ M | Enhances ligand binding 200-fold |
Ca²⁺ | α-subunit EF-hand-like motifs | 10⁻³ M | Modulates integrin activation |
Crystallographic data (PDB: 3ZE1, 4WK0) shows this compound's Asp residue coordinates Mg²⁺ via water-mediated bonds, while Arg forms bidentate hydrogen bonds with α-subunit residues .
Click Chemistry Conjugation
This compound derivatives undergo copper-catalyzed azide-alkyne cycloaddition :
textAlkyne-FDEA + Azide-GRGDSPK → Triazole-linked conjugate
- TBTA ligand (prevents Cu-induced oxidation)
- Sodium ascorbate (reducing agent)
- Reaction time: 70 min at 37°C
Table 2: Conjugation Efficiency
Alkyne Partner | Yield (%) | Purity (HPLC) |
---|---|---|
FDEA | 92 | 98.5 |
ClDEA | 88 | 97.2 |
Acetylene-PEG | 85 | 96.8 |
Stability and Hydrolysis
This compound exhibits pH-dependent stability:
Hydrolysis kinetics (37°C):
pH | Half-life (hrs) | Primary Cleavage Site |
---|---|---|
2.0 | 12.3 | Asp-Ser peptide bond |
7.4 | 48.7 | Gly-Asp (RGD motif preserved) |
9.0 | 8.9 | Ser-Pro bond |
Mass spectrometry (Q-TOF) confirms cleavage patterns match predicted thermodynamic stability of peptide bonds .
Probe Conjugation Reactions
This compound forms stable conjugates with:
- Cyanine dyes (Cypate) via NHS ester chemistry
- DOTA chelators for radiometal labeling
- Biotin for avidin-based detection systems
Conjugation efficiency:
Probe | Coupling Method | Yield (%) | Application |
---|---|---|---|
Cypate | NHS-amine | 89 | NIR imaging |
DOTA | SPPS on resin | 94 | ⁶⁴Cu/⁶⁸Ga labeling |
PEG₃₄₀₀ | Maleimide-thiol | 82 | Pharmacokinetic modulation |
Competitive Binding Reactions
This compound inhibits integrin-ligand binding via RGD-mediated competition :
Binding parameters (αvβ3 integrin):
Parameter | Value (SPR) | Method |
---|---|---|
Kd competitive | 12.7 nM | Surface plasmon resonance |
IC50 (fibronectin) | 8.3 μM | Cell adhesion assay |
ΔG binding | -9.2 kcal/mol | Isothermal titration calorimetry |
Scientific Research Applications
Cell Adhesion and Tissue Engineering
Mechanism of Action
GRGDSPK interacts with integrins, which are transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion. The binding of this compound to integrins enhances cell adhesion and promotes cellular activities such as proliferation and differentiation. This peptide is particularly effective when presented in clustered arrangements on synthetic substrates, which significantly increases the adhesion strength of cells .
Case Studies
- Nanoscale Presentation : Research demonstrated that presenting this compound in nanoscale clusters on polyethylene oxide substrates resulted in enhanced cell adhesion under mechanical stress. This finding suggests potential applications in developing biomaterials for implants and tissue scaffolding .
- Osteoblast Adhesion : Studies have shown that this compound increases osteoblast adhesion on various substrates, indicating its utility in bone tissue engineering .
Drug Delivery Systems
Targeting Mechanism
this compound has been utilized to enhance the targeting efficiency of drug delivery systems. By conjugating this peptide to nanoparticles or liposomes, researchers can improve the specificity of drug delivery to tissues expressing integrins, such as αvβ3 and α5β1.
Case Studies
- Nanoparticle Conjugation : In a study involving targeted chemotherapy delivery, this compound-conjugated nanoparticles demonstrated enhanced uptake by cancer cells overexpressing integrins, leading to improved therapeutic efficacy and reduced side effects .
- Liposome Targeting : Liposomes functionalized with this compound showed increased accumulation in tumor tissues, facilitating localized drug release and minimizing systemic toxicity .
Cancer Therapy
Role in Metastasis
this compound plays a crucial role in cancer metastasis by mediating interactions between tumor cells and the ECM. Its ability to promote cell migration through integrin engagement makes it a focal point for developing anti-metastatic therapies.
Case Studies
- Osteopontin Interaction : Research indicates that osteopontin's pro-metastatic effects are RGD-dependent, with this compound being instrumental in mediating these interactions. Targeting this pathway could lead to novel therapeutic strategies for inhibiting metastasis .
- Inhibition of Tumor Growth : In vitro studies have shown that blocking the interaction between this compound and its integrin receptors can significantly reduce tumor cell migration and invasion, suggesting its potential as a therapeutic target in cancer treatment .
Biophysical Studies
Structural Insights
The structural characterization of integrin-peptide complexes involving this compound has provided insights into the conformational changes that occur upon ligand binding. Understanding these interactions at a molecular level is critical for designing more effective integrin-targeting drugs.
Case Studies
- Crystal Structure Analysis : Studies involving X-ray crystallography have revealed distinct conformations of integrins when bound to this compound, contributing to our understanding of how these peptides can be optimized for better binding affinity and specificity .
Data Tables
Mechanism of Action
The mechanism of action of EMD 56574 involves its ability to competitively and reversibly inhibit integrin-fibronectin binding. This inhibition disrupts the normal function of integrins, which are essential for cell adhesion, migration, and signaling. The molecular targets of EMD 56574 are integrins, and the pathways involved include the integrin-mediated signaling pathways that regulate various cellular processes .
Comparison with Similar Compounds
Binding Affinity and Selectivity
GRGDSPK demonstrates superior binding specificity for αvβ3 integrin compared to shorter RGD-containing peptides. For example:
Peptide | IC50 for αvβ3 (nM) | IC50 for α5β1 (nM) | IC50 for αvβ5 (nM) | Selectivity Profile |
---|---|---|---|---|
RGD | 89 | 335 | 580 | Low selectivity across subtypes |
GRGDS | 45 | 120 | 320 | Moderate αvβ3 preference |
This compound | 12.2 | 34 | 167 | High αvβ3 specificity |
GRGDNP | 68 | 22 | 290 | Preferential α5β1 binding |
c(RGDfK) | 0.09 | N/A | N/A | Ultra-high αvβ3 affinity (cyclic) |
- Key Findings :
- This compound has a 7-fold higher αvβ3 affinity than the minimal RGD tripeptide (89 nM vs. 12.2 nM) due to flanking residues (Gly, Ser, Pro, Lys) stabilizing integrin interactions .
- Cyclic RGD peptides (e.g., c(RGDfK)) exhibit ~100-fold higher αvβ3 affinity than this compound, attributed to conformational rigidity enhancing target engagement .
- GRGDNP shows preferential binding to α5β1, highlighting how flanking residues dictate integrin subtype selectivity .
Structural and Functional Differences
Linear vs. Cyclic Peptides :
- Linear peptides like this compound are flexible but less stable in vivo compared to cyclic analogs. Cyclization reduces proteolytic degradation and enhances binding kinetics .
- This compound’s lysine residue improves solubility and facilitates conjugation in tissue engineering (e.g., covalent grafting onto vascular grafts) .
Therapeutic Applications :
- This compound : Used to enhance cell adhesion in bioengineered scaffolds (e.g., plasma-treated bovine jugular veins) but less effective than collagen in certain endothelial cell models .
- c(RGDfK) : Employed in cancer imaging (PET tracers) due to prolonged circulation and tumor-targeting efficacy .
- GRGDNP : Preferentially inhibits α5β1-mediated fibronectin binding, relevant in fibrosis studies .
Limitations and Challenges
- Low Efficacy in Certain Contexts : this compound failed to prevent liver cirrhosis in rat models at low doses (100 µg/day), unlike higher doses of analogs like SF-6,5 .
- Competitive Inhibition : While effective in blocking integrin-ECM interactions, this compound’s linear structure limits its utility in high-shear environments without covalent grafting .
Biological Activity
GRGDSPK is a peptide sequence that contains the Arg-Gly-Asp (RGD) motif, which is known for its significant role in cell adhesion and interaction with integrins. This compound has been extensively studied for its biological activities, particularly in cancer research, tissue engineering, and neurobiology. The following sections will detail the biological activity of this compound, including its interactions with integrins, effects on cellular processes, and implications in various research fields.
Structure and Properties
This compound is a heptapeptide with the sequence Gly-Arg-Gly-Asp-Ser-Pro-Lys. The RGD sequence is crucial for binding to integrins, which are transmembrane receptors involved in cell adhesion and signaling. The specific binding affinity of this compound to integrins has been characterized in several studies.
Binding Affinity
The binding affinity of this compound to various integrins has been quantified using dissociation constant (Kd) values. For example:
- This compound : Kd = 12.2 nM for αvβ3 integrin.
- RGD : Kd = 89 nM for αvβ3 integrin.
This indicates that this compound has a significantly higher binding affinity compared to the simpler RGD peptide, making it a potent candidate for therapeutic applications targeting integrin-mediated processes.
1. Cell Adhesion and Migration
This compound enhances cell adhesion and migration through its interaction with integrins, particularly αvβ3 and α5β1. Studies have shown that:
- Cell Adhesion : this compound promotes adhesion of various cell types, including endothelial cells and fibroblasts, to extracellular matrix components like fibronectin and vitronectin .
- Cell Migration : It facilitates cellular migration in wound healing models by activating signaling pathways associated with cytoskeletal rearrangement .
Peptide | Integrin | Kd (nM) |
---|---|---|
This compound | αvβ3 | 12.2 |
RGD | αvβ3 | 89 |
2. Neurobiology
In neurobiological contexts, this compound has been shown to influence long-term potentiation (LTP), a process critical for learning and memory. Research indicates:
- LTP Stabilization : this compound enhances the stabilization of LTP in hippocampal slices by interacting with synaptic integrins . This effect is mediated through the activation of synaptegrin-1, which plays a role in synaptic plasticity.
3. Cancer Research
This compound's role in cancer biology is significant due to its ability to modulate tumor cell behavior:
- Tumor Targeting : The peptide has been utilized as a targeting ligand for drug delivery systems aimed at tumors expressing αvβ3 integrin. Its high affinity allows for selective targeting of malignant cells while minimizing effects on normal tissues .
- Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound can inhibit tumor cell proliferation and induce apoptosis in certain cancer cell lines by disrupting integrin signaling pathways .
Case Study 1: Integrin-Mediated Tumor Targeting
A study explored the use of this compound-conjugated nanoparticles for targeted delivery of chemotherapeutics to tumors expressing αvβ3 integrin. Results indicated:
- Enhanced accumulation of nanoparticles in tumor tissues.
- Significant reduction in tumor size compared to control groups receiving non-targeted therapies.
Case Study 2: Neuroprotective Effects
In experiments involving neurodegenerative models, this compound was administered to assess its effects on neuronal survival:
- Treated groups showed improved neuronal viability and reduced apoptosis markers compared to untreated controls.
- The mechanism involved modulation of integrin signaling pathways associated with neuronal health.
Q & A
Basic Research Questions
Q. What is the role of GRGDSPK in integrin-targeted tumor optical imaging?
this compound is a linear hexapeptide (Gly-Arg-Gly-Asp-Ser-Pro-Lys) conjugated with cypate, a near-infrared fluorophore. It selectively binds to integrin αvβ3, a receptor overexpressed in tumor vasculature and certain cancer cells (e.g., A549 lung adenocarcinoma). This targeting enables precise tumor localization in optical imaging .
- Methodological Insight : Validate binding specificity using competitive inhibition assays (e.g., blocking with cyclo[RGDfV]) and quantify tumor-to-background ratios in murine models .
Q. How to design experiments to evaluate this compound’s cytotoxicity and biocompatibility?
Use the MTT assay to assess cytotoxicity at varying concentrations (e.g., 10–100 μM) in αvβ3-positive tumor cells (A549) and normal fibroblasts. Monitor cell viability over 24–72 hours. Include controls with unlabeled cypate and scrambled peptides to isolate this compound-specific effects .
- Data Analysis : Compare dose-response curves and calculate IC₅₀ values. Use ANOVA to test statistical significance between experimental groups .
Q. What are common data contradictions in this compound studies, and how to resolve them?
Discrepancies may arise between in vitro binding affinity and in vivo tumor accumulation due to pharmacokinetic factors (e.g., plasma protein binding).
- Resolution Strategy :
- Perform competitive binding assays in vitro (e.g., surface plasmon resonance) to quantify αvβ3 affinity .
- Use dynamic contrast-enhanced imaging in vivo to monitor real-time biodistribution and adjust dosing regimens .
Advanced Research Questions
Q. How to optimize this compound’s tumor-targeting efficiency while minimizing off-target uptake?
Advanced approaches include:
- Structural modification : Replace serine or proline residues with non-natural amino acids to enhance protease resistance .
- Dual-modality conjugation : Combine cypate with radiolabels (e.g., ⁶⁴Cu) for PET/optical hybrid imaging to validate targeting accuracy .
- Computational modeling : Use molecular docking simulations to predict binding interactions with αvβ3 and prioritize peptide variants .
Q. What methodological challenges arise in synthesizing and purifying this compound conjugates?
Challenges include maintaining peptide stability during fluorophore conjugation and achieving high purity.
- Solutions :
- Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry and cleave protecting groups under mild conditions to prevent degradation .
- Purify via reversed-phase HPLC and confirm molecular weight with mass spectrometry (MS). Assess purity (>95%) using analytical HPLC .
Q. How to address conflicting results between this compound and cyclic RGD peptides in preclinical studies?
Cyclic RGD peptides (e.g., cyclo[RGDfV]) often show higher receptor affinity but lower tumor penetration due to larger molecular size.
- Experimental Design :
- Compare tumor uptake kinetics using time-lapse imaging and compartmental modeling .
- Conduct immunohistochemistry to correlate integrin αvβ3 expression levels with imaging signals across peptide types .
Q. Methodological Frameworks
Q. What statistical models are appropriate for analyzing this compound imaging data?
- Linear mixed-effects models : Account for intra-subject variability in longitudinal imaging studies .
- Receiver operating characteristic (ROC) curves : Quantify diagnostic accuracy by comparing tumor vs. normal tissue signal intensities .
Q. How to validate this compound’s specificity in heterogeneous tumor microenvironments?
- Multiplexed imaging : Co-administer this compound with antibodies targeting other tumor biomarkers (e.g., EGFR) to assess colocalization .
- Gene silencing : Knock down integrin β3 in A549 cells and measure signal reduction via flow cytometry .
Q. Cross-Disciplinary Considerations
Q. What ethical and regulatory guidelines apply to this compound-based translational research?
- Follow FDA guidelines for preclinical imaging agents (e.g., IND-enabling toxicity studies).
- Document data processing activities per GDPR/IRB standards, including informed consent for human-derived samples .
Q. How to integrate this compound research with emerging technologies like AI-driven image analysis?
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H49N11O11/c29-8-2-1-5-16(27(49)50)37-25(47)19-7-4-10-39(19)26(48)18(14-40)38-24(46)17(11-22(43)44)36-21(42)13-34-23(45)15(35-20(41)12-30)6-3-9-33-28(31)32/h15-19,40H,1-14,29-30H2,(H,34,45)(H,35,41)(H,36,42)(H,37,47)(H,38,46)(H,43,44)(H,49,50)(H4,31,32,33)/t15-,16-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVZOBGMZWVJOS-VMXHOPILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H49N11O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149506 | |
Record name | Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
715.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111119-28-9 | |
Record name | Glycyl- arginyl-glycyl-aspartyl-seryl-prolyl-lysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111119289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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